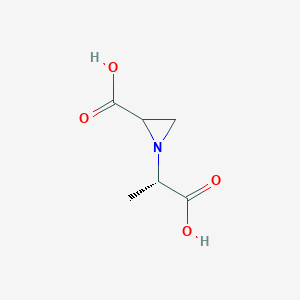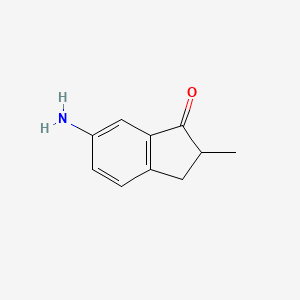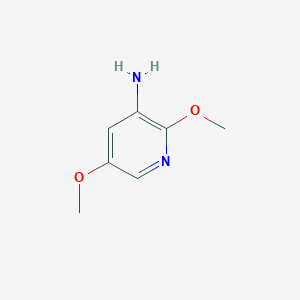![molecular formula C10H18O B11918398 6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)
6,6-Dimethylspiro[3.4]octan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylspiro[34]octan-5-ol is a chemical compound with the molecular formula C10H18O It is a spirocyclic alcohol, meaning it contains a spiro-connected ring system with an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[3.4]octan-5-ol typically involves the reaction of spiro[3.4]octan-5-one with suitable reagents. One common method involves the reduction of spiro[3.4]octan-5-one using sodium borohydride (NaBH4) in methanol, which yields this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethylspiro[3.4]octan-5-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 6,6-Dimethylspiro[3.4]octan-5-one.
Reduction: Formation of 6,6-Dimethylspiro[3.4]octane.
Substitution: Formation of 6,6-Dimethylspiro[3.4]octyl halides.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylspiro[3.4]octan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 6,6-Dimethylspiro[3.4]octan-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.4]octan-5-one: A ketone analog of 6,6-Dimethylspiro[3.4]octan-5-ol.
6,6-Dimethylspiro[2.5]octan-4,8-dione: Another spirocyclic compound with different ring sizes and functional groups.
Spiroacetals: Compounds with spiro-connected acetal groups, often found in natural products.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of an alcohol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
7,7-dimethylspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)6-7-10(8(9)11)4-3-5-10/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
KWXIPHDFGITIHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(C1O)CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)



![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)


![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)



